5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one;sulfuric acid
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Overview
Description
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one;sulfuric acid: is a chemical compound with the molecular formula C19H28N2O3.H2O4S . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one;sulfuric acid involves multiple steps, including the formation of the core structure and subsequent sulfonation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one;sulfuric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one;sulfuric acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for developing new chemical compounds .
Biology: In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry: In industry, this compound is used in the production of various chemical products. Its properties make it suitable for applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one;sulfuric acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- AL-1613 monosulphate
- AL-1614 monosulphate
- AL-1615 monosulphate
Comparison: Compared to similar compounds, 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one;sulfuric acid exhibits unique properties that make it distinct. For example, its specific molecular structure may confer higher reactivity or selectivity in certain reactions. Additionally, its solubility and stability may differ, influencing its suitability for various applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
Properties
CAS No. |
38821-47-5 |
---|---|
Molecular Formula |
C19H30N2O7S |
Molecular Weight |
430.52 |
IUPAC Name |
4H-Indol-4-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-1,5,6,7-tetrahydro-2-methyl-, sulfate (1:1) |
InChI |
1S/C19H28N2O3.H2O4S/c1-3-15-13(2)20-16-5-4-14(18(22)17(15)16)12-21-8-6-19(7-9-21)23-10-11-24-19;1-5(2,3)4/h14,20H,3-12H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
XIOFDUIWDPOVBA-UHFFFAOYSA-N |
SMILES |
CCc1c(C)[nH]c2CCC(CN3CCC4(CC3)OCCO4)C(=O)c12.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AL-1612 monosulphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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